molecular formula C22H30Cl2N10 B1668724 Chlorhexidine CAS No. 55-56-1

Chlorhexidine

Cat. No.: B1668724
CAS No.: 55-56-1
M. Wt: 505.4 g/mol
InChI Key: GHXZTYHSJHQHIJ-UHFFFAOYSA-N
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Scientific Research Applications

Chlorhexidine gluconate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Chlorhexidine is a broad-spectrum antimicrobial biguanide that targets a wide range of pathogens, including both gram-positive and gram-negative bacteria, yeasts, and viruses . It is one of the most common skin and mucous membrane antiseptic agents in use today .

Mode of Action

This compound is a positively-charged molecule that binds to the negatively-charged sites on the bacterial cell wall . This binding destabilizes the cell wall and interferes with osmosis . The bacterial uptake of this compound is very rapid, typically working within 20 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, this compound then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death . In high concentrations, this compound causes the cytoplasm to congeal or solidify .

Biochemical Pathways

This compound’s antibacterial activity is due to the elevated production of reactive oxygen species (ROS) and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids . This compound also has some ability to help inhibit adherence of microorganisms to a surface thereby preventing growth and development of biofilms .

Pharmacokinetics

This compound’s antimicrobial activity is dose-dependent . It is bacteriostatic at lower concentrations (0.02%-0.06%) and bactericidal at higher concentrations (>0.12%) . .

Result of Action

The result of this compound’s action is the decreased bacterial growth, colony-forming unit (CFU) count, and cell viability . The antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Action Environment

Protein-bound this compound releases slowly, leading to prolonged activity . Therefore, this compound has the potential to be used in hospital setups to remove the spread of certain bacteria .

Future Directions

The use of CHX in dentistry and oral healthcare continues to be widespread. It is important that dental practitioners understand that, based on its differential mechanisms of action on different microbes, appropriate clinical and dental use of CHX should be oral disease specific . Further scientific and clinical research is required before full recommendations can be made .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorhexidine gluconate is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form a biguanide intermediate. This intermediate is then reacted with hexamethylene diamine to produce this compound base. The final step involves the reaction of this compound base with gluconic acid to form this compound gluconate .

Industrial Production Methods: In industrial settings, the production of this compound gluconate involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Chlorhexidine gluconate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound degradation products, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: this compound gluconate is unique in its ability to bind to skin and mucous membranes, providing prolonged antimicrobial activity. It is also less likely to cause resistance compared to other antiseptics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Chlorhexidine involves the reaction of 4-chloroaniline and 1,6-dichlorohexane in the presence of a base and a solvent.", "Starting Materials": [ "4-chloroaniline", "1,6-dichlorohexane", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in a solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir", "Step 3: Add 1,6-dichlorohexane dropwise to the solution while stirring and maintaining the temperature around 50-60°C", "Step 4: Continue stirring the reaction mixture for several hours until the reaction is complete", "Step 5: Filter the reaction mixture to remove any solid impurities", "Step 6: Concentrate the filtrate under reduced pressure to obtain a crude product", "Step 7: Purify the crude product by recrystallization using a suitable solvent (e.g. ethanol)" ] }

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation.

CAS No.

55-56-1

Molecular Formula

C22H30Cl2N10

Molecular Weight

505.4 g/mol

IUPAC Name

(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

InChI

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)

InChI Key

GHXZTYHSJHQHIJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl

SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Appearance

Solid powder

Color/Form

Crystals from methanol
Solid

melting_point

134 °C

55-56-1
3697-42-5

physical_description

Crystals from methanol;  [HSDB]
Solid

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/
Stable under recommended storage conditions.

solubility

MW: 578.38;  crystals;  decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/
Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/
In water, 800 mg/L at 20 °C
2.61e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetate, Chlorhexidine
Chlorhexidine
Chlorhexidine Acetate
Chlorhexidine Hydrochloride
Hydrochloride, Chlorhexidine
MK 412A
MK-412A
MK412A
Novalsan
Sebidin A
Tubulicid

vapor_pressure

1.98X10-14 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chlorhexidine is a cationic bisbiguanide that interacts with negatively charged bacterial cell walls. [] At lower concentrations, this compound disrupts the cell membrane, leading to leakage of intracellular components and bacteriostatic effects. At higher concentrations, it causes rapid cell death (bactericidal effect). [, ]

A: Primarily, this compound targets the bacterial cell wall by interacting with negatively charged phosphate groups. [, ] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death. [, ] Research suggests this compound may also impact other cellular processes like cell wall synthesis, but further investigation is needed. []

ANone: this compound is a symmetrical molecule with the molecular formula C22H30Cl2N10 and a molecular weight of 505.45 g/mol.

ANone: While the provided research papers don't delve into specific spectroscopic details, this compound's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to obtain detailed structural information.

A: this compound's positive charge allows it to bind to negatively charged molecules like phosphate, present in hydroxyapatite. [] This binding can lead to the release of small amounts of calcium from dentin. []

A: One study found that disinfecting alginate impressions with this compound for 10 minutes did not cause significant dimensional changes, suggesting good material compatibility. []

ANone: The provided research focuses on this compound's antimicrobial activity. Its catalytic properties and related applications are not discussed in these papers.

ANone: The provided research primarily focuses on in vitro and in vivo studies of this compound. While computational methods like QSAR could be employed to study its structure-activity relationship, these studies are not detailed in the provided papers.

A: Research indicates that this compound exhibits concentration-dependent antimicrobial activity. [, ] At lower concentrations, it primarily acts as a bacteriostatic agent, disrupting the cell membrane and causing leakage. At higher concentrations, it displays a rapid bactericidal effect, leading to cell death. [, ]

A: Research suggests that incorporating zinc acetate in this compound-containing dentifrices aims to minimize extrinsic tooth staining, a common side effect of this compound. [] While the combination might not completely eliminate staining, studies show it can reduce the intensity compared to this compound alone. []

ANone: The provided research primarily focuses on the clinical and microbiological aspects of this compound. While compliance with SHE regulations is crucial during its manufacturing and use, these regulations are not the focus of the provided papers.

ANone: The provided research primarily emphasizes the local effects of this compound, particularly in the oral cavity and on the skin. While understanding its ADME properties is crucial for systemic applications, the provided papers focus on its topical use and don't delve into detailed PK/PD analyses.

A: A randomized controlled trial demonstrated that preoperative skin cleansing with this compound-alcohol was significantly more effective in reducing surgical site infections than povidone-iodine. [] This finding highlights this compound's efficacy as a pre-surgical antiseptic.

A: While this compound has been used extensively, there are growing concerns about emerging resistance. Studies have reported elevated MICs for this compound in some MRSA isolates, particularly those carrying specific resistance plasmids. [, , ]

A: Research indicates a potential link between this compound exposure and the presence of qac genes, which confer resistance to quaternary ammonium compounds (QACs). [] This finding suggests a possibility of cross-resistance between this compound and QACs, necessitating further investigation.

A: While generally safe, this compound use, particularly in oral rinses, can cause side effects like altered taste sensation, tooth staining, and oral mucosal irritation. [, , ]

A: One study found that high concentrations of this compound used as a mouthwash after oral surgery involving bone exposure could delay wound healing in rats. [] This finding suggests a potential negative impact on wound healing under specific conditions.

A: Researchers are exploring liposomal formulations of this compound to enhance its penetration into dentinal tubules. [] One study showed that liposomal this compound achieved higher penetration compared to a plain this compound solution, suggesting a promising approach for targeted drug delivery in endodontics. []

A: Common methods include agar well diffusion, minimum inhibitory concentration (MIC) determination, and minimum bactericidal concentration (MBC) determination. [, , , , ]

A: High-performance liquid chromatography (HPLC) is a valuable technique to measure the amount of this compound retained on dentin surfaces after different treatment protocols. [] This analysis helps understand the substantivity and potential long-term antimicrobial effects of this compound.

ANone: The provided research predominantly focuses on clinical and in vitro applications of this compound. While assessing its environmental impact and degradation pathways is important, these aspects are not covered in the provided papers.

A: Studies using ethyl cellulose-based sustained-release devices for this compound in periodontal pockets demonstrate the influence of formulation on drug release and efficacy. [] Different formulations achieved varying release kinetics, impacting the duration of action and ultimately influencing treatment outcomes. []

ANone: While the provided research papers mention analytical techniques like HPLC, they don't delve into the specific validation parameters used.

ANone: While quality control is paramount in manufacturing this compound-containing products, the provided research focuses on its clinical applications and doesn't discuss specific quality control measures.

ANone: The provided research primarily focuses on this compound's antimicrobial effects and doesn't delve into its immunogenicity or potential to elicit immunological responses.

ANone: While biocompatibility is a crucial aspect of this compound, especially for long-term use, the provided research primarily focuses on its short-term efficacy and doesn't delve into detailed biocompatibility or biodegradability studies.

A: Research suggests that herbal mixes and cranberry mouthrinses demonstrate antimicrobial effects against common oral pathogens like S. mutans, L. fermentum, and L. casei. [] These natural alternatives show promise as potential substitutes for this compound, warranting further investigation.

A: this compound has been a mainstay in infection control since the mid-20th century. Its use as an oral antiseptic gained prominence, with research demonstrating its efficacy in reducing plaque and gingivitis. [, ] The development of various formulations, including mouthwashes, gels, and sustained-release devices, marks significant milestones in expanding its clinical applications. []

A: Research suggests that combining this compound with other antimicrobials can have synergistic effects. For example, one study found that a combination of this compound and hydrogen peroxide resulted in significantly better short-term plaque inhibition compared to this compound alone. [] Another study showed that combining this compound with amoxicillin/clavulanic acid led to a significant reduction in alveolar osteitis after tooth extraction. []

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